molecular formula C11H17ClN2 B034705 N-Benzylpiperazine hydrochloride CAS No. 110475-31-5

N-Benzylpiperazine hydrochloride

Cat. No. B034705
M. Wt: 212.72 g/mol
InChI Key: HRSFWIYFGGDGQO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-Benzylpiperazine hydrochloride involves several key methods. A notable approach includes the N-dealkylation of arylpiperazine derivatives, which undergo extensive metabolism, including CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines, a core structure related to N-Benzylpiperazine (Caccia, 2007). Additionally, the synthesis, docking study, and cytotoxicity evaluation of new hydroxy benzoic acid derivatives highlight the versatility and relevance of similar synthetic pathways in producing structurally related compounds with significant biological activities (Hussein et al., 2023).

Molecular Structure Analysis

The molecular structure of N-Benzylpiperazine hydrochloride plays a crucial role in its chemical behavior and properties. The compound belongs to a class of arylpiperazine derivatives, characterized by their piperazine core substituted with various aryl groups. The structure-activity relationship (SAR) studies of these compounds reveal the importance of the piperazine nucleus and the attached aryl groups in determining their biological and chemical properties.

Chemical Reactions and Properties

N-Benzylpiperazine hydrochloride undergoes various chemical reactions, including N-dealkylation, oxidation, and conjugation, mainly mediated by enzymes like CYP3A4 and CYP2D6. These metabolic pathways are critical in understanding the drug's pharmacokinetics and pharmacodynamics. The compound's ability to undergo these reactions also underlines its potential for diverse biological activities and its use as a chemical precursor in synthesis (Caccia, 2007).

Scientific Research Applications

Application 1: Molecular Imprinting

  • Summary of the Application : N-Benzylpiperazine is used in the development of Molecularly Imprinted Polymers (MIPs). These MIPs are designed to have a high affinity for N-Benzylpiperazine, making them useful in the detection and capture of this compound .
  • Methods of Application or Experimental Procedures : The MIPs for N-Benzylpiperazine were developed using both self-assembly and semi-covalent approaches. The highest performing self-assembly MIPs resulted from methacrylic acid as the functional monomer (FM), ethylene glycol dimethacrylate (EGDMA) or trimethylolpropane trimethacrylate (TRIM) as crosslinkers, and chloroform as the porogen and rebinding solvent at template (T): FM ratios of 1:1 and 1:2 .
  • Results or Outcomes : The semi-covalent polymers showed a stronger affinity for N-Benzylpiperazine (significantly lower Kd values and higher imprinting factors) and faster uptake than the self-assembly systems. Both approaches have comparable cross-reactivity and selectivity .

Application 2: Synthesis of 1-aralkyl-4-benzylpiperazine derivatives

  • Summary of the Application : N-Benzylpiperazine is used in the synthesis of 1-aralkyl-4-benzylpiperazine derivatives, which exhibit remarkable affinities to σ receptors . These derivatives are of potential interest for the treatment of mental disorders .
  • Methods of Application or Experimental Procedures : The synthesis of N-Benzylpiperazine was achieved cleanly and in high yield by monobenzylation without using a mono-protected piperazine . An efficient two-step route was developed for the synthesis of 1-aralkyl-4-benzylpiperazine derivatives by a Blanc reaction and alkylation .
  • Results or Outcomes : The key intermediate, N-Benzylpiperazine, was prepared in an excellent yield by direct benzylation of commercially available piperazine under metal-free conditions .

Application 3: Neurotoxicity Studies

  • Summary of the Application : N-Benzylpiperazine is used in neurotoxicity studies. It is a central nervous system psychostimulant .
  • Methods of Application or Experimental Procedures : The neurotoxic effect of N-Benzylpiperazine was studied using the human cancer LN-18 cell model .
  • Results or Outcomes : The study showed statistically significant elevation of LDH levels, increased mitochondrial membrane potential, decreased ATP and increased ROS production, increased levels of DNA damage marker .

Application 4: Inhibition of Acetylcholinesterases

  • Summary of the Application : N-Benzylpiperazine is used to study the inhibition of various acetylcholinesterases . Acetylcholinesterase is an enzyme that is critical for nerve function, and its inhibition can have significant effects on neurological processes .
  • Methods of Application or Experimental Procedures : The inhibition of acetylcholinesterases by N-Benzylpiperazine was studied using a variety of biochemical assays .
  • Results or Outcomes : The study found that N-Benzylpiperazine was able to inhibit acetylcholinesterases, suggesting potential applications in the study of neurological disorders .

Application 5: Antidepressant Drug Metabolite

  • Summary of the Application : N-Benzylpiperazine is an active metabolite of the withdrawn antidepressant drug piberaline . It has stimulant and euphoric properties .
  • Methods of Application or Experimental Procedures : The antidepressant effects of N-Benzylpiperazine were studied using a variety of pharmacological assays .
  • Results or Outcomes : The study found that N-Benzylpiperazine exhibits potential antidepressant effects, suggesting its potential use in the treatment of mental disorders .

Safety And Hazards

BZP base is corrosive and causes burns. The salt form of BZP is an irritant to eyes, respiratory system, and skin . The risks associated with BZP abuse are similar to those associated with amphetamine abuse . Adverse effects have been reported following its use including acute psychosis, renal toxicity, and seizures .

properties

IUPAC Name

1-benzylpiperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2.ClH/c1-2-4-11(5-3-1)10-13-8-6-12-7-9-13;/h1-5,12H,6-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRSFWIYFGGDGQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5321-63-1
Record name Piperazine, 1-(phenylmethyl)-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5321-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

212.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzylpiperazine hydrochloride

CAS RN

110475-31-5, 5321-63-1
Record name Piperazine, 1-(phenylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110475-31-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name N-Benzylpiperazine hydrochloride
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Record name NSC163993
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Record name Piperazine, 1-(phenylmethyl)-, hydrochloride (1:1)
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Record name N-BENZYLPIPERAZINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G773TY8949
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Synthesis routes and methods

Procedure details

To 1-benzyl-4-tert-butoxycarbonylpiperazine (3.12 g), saturated ethanol hydrochloride was added, followed by stirring for 90 minutes at room temperature. The solvent was distilled off under reduced pressure, followed by drying, whereby the title compound (2.73 g, 97%) was obtained as white powder.
Quantity
3.12 g
Type
reactant
Reaction Step One
Name
ethanol hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
97%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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